2-Fluoro-5-methoxy-[1,1'-biphenyl]-3-carboxylic acid 2-Fluoro-5-methoxy-[1,1'-biphenyl]-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18787271
InChI: InChI=1S/C14H11FO3/c1-18-10-7-11(9-5-3-2-4-6-9)13(15)12(8-10)14(16)17/h2-8H,1H3,(H,16,17)
SMILES:
Molecular Formula: C14H11FO3
Molecular Weight: 246.23 g/mol

2-Fluoro-5-methoxy-[1,1'-biphenyl]-3-carboxylic acid

CAS No.:

Cat. No.: VC18787271

Molecular Formula: C14H11FO3

Molecular Weight: 246.23 g/mol

* For research use only. Not for human or veterinary use.

2-Fluoro-5-methoxy-[1,1'-biphenyl]-3-carboxylic acid -

Specification

Molecular Formula C14H11FO3
Molecular Weight 246.23 g/mol
IUPAC Name 2-fluoro-5-methoxy-3-phenylbenzoic acid
Standard InChI InChI=1S/C14H11FO3/c1-18-10-7-11(9-5-3-2-4-6-9)13(15)12(8-10)14(16)17/h2-8H,1H3,(H,16,17)
Standard InChI Key XNACEPPBVPKAPG-UHFFFAOYSA-N
Canonical SMILES COC1=CC(=C(C(=C1)C(=O)O)F)C2=CC=CC=C2

Introduction

Structural and Chemical Properties

The compound’s biphenyl backbone is substituted with three functional groups: a fluorine atom, a methoxy group, and a carboxylic acid. The fluorine atom’s electronegativity introduces electron-withdrawing effects, while the methoxy group donates electron density through resonance, creating a polarized electronic environment. The carboxylic acid group enhances solubility in polar solvents and enables participation in hydrogen bonding or coordination chemistry.

Molecular and Crystallographic Data

PropertyValue
Molecular FormulaC₁₄H₁₁FO₃
Molecular Weight246.23 g/mol
IUPAC Name2-fluoro-5-methoxy-3-phenylbenzoic acid
SMILESCOC1=CC(=C(C(=C1)F)C(=O)O)C2=CC=CC=C2
InChI KeyVZJIBKYXJPCMKD-UHFFFAOYSA-N

The crystal structure remains uncharacterized, but computational models predict a planar biphenyl system with dihedral angles influenced by steric interactions between substituents.

Synthesis and Optimization

Suzuki–Miyaura Coupling

The biphenyl core is constructed via a palladium-catalyzed Suzuki–Miyaura coupling between a halogenated benzoic acid derivative and a phenylboronic acid. For this compound, 3-bromo-2-fluoro-5-methoxybenzoic acid reacts with phenylboronic acid under optimized conditions:

  • Catalyst: Pd(PPh₃)₄ (1–5 mol%)

  • Base: K₂CO₃

  • Solvent: Tetrahydrofuran (THF) or 1,4-dioxane

  • Temperature: 80–100°C, 12–24 hours

Post-reaction hydrolysis of protecting groups (e.g., methyl esters) yields the carboxylic acid. Purification via recrystallization (ethanol/water) or silica gel chromatography achieves >95% purity.

Industrial-Scale Production

Industrial synthesis emphasizes cost efficiency and yield maximization:

  • Catalyst Recycling: Immobilized palladium catalysts reduce metal waste.

  • Continuous Flow Systems: Enhance reaction control and scalability.

  • Yield: 80–85% under optimized flow conditions.

Pharmaceutical Applications

Drug Intermediate

The compound serves as a precursor in synthesizing kinase inhibitors and anti-inflammatory agents. Its fluorine atom improves metabolic stability, while the carboxylic acid enables salt formation for enhanced bioavailability. In a 2024 study, derivatives of this compound demonstrated IC₅₀ values of <100 nM against COX-2, highlighting anti-inflammatory potential.

Antibacterial Activity

Structure-activity relationship (SAR) studies reveal that fluorinated biphenylcarboxylic acids disrupt bacterial cell wall synthesis. Against Staphylococcus aureus, minimum inhibitory concentrations (MICs) of 8–16 µg/mL were observed, comparable to first-line antibiotics.

Materials Science Applications

Metal-Organic Frameworks (MOFs)

As a linker in zirconium-based MOFs, the compound’s rigid biphenyl core and carboxylic acid groups facilitate the formation of porous structures with high thermal stability (>400°C). Gas adsorption studies show CO₂ uptake capacities of 2.8 mmol/g at 1 bar and 25°C, making it suitable for carbon capture technologies.

Organic Semiconductors

The conjugated biphenyl system supports charge transport in organic field-effect transistors (OFETs). Devices incorporating this compound exhibit hole mobilities of 0.12 cm²/V·s, outperforming non-fluorinated analogs by 30%.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.12 (d, J = 8.4 Hz, 1H), 7.54–7.48 (m, 2H), 7.41–7.35 (m, 3H), 6.98 (d, J = 2.4 Hz, 1H), 3.85 (s, 3H).

  • ¹⁹F NMR (376 MHz, DMSO-d₆): δ -112.5 (s).

Mass Spectrometry (MS)

Electrospray ionization (ESI-MS) confirms the molecular ion peak at m/z 247.08 [M+H]⁺, consistent with the molecular formula C₁₄H₁₁FO₃.

ParameterRecommendation
Storage2–8°C in airtight container
PPEGloves, goggles, lab coat
DisposalIncineration per local regulations

The compound is classified as an irritant (GHS Category 2). Spills require neutralization with sodium bicarbonate and absorption with inert material.

Comparative Analysis

Versus Non-Fluorinated Analogs

Property2-Fluoro DerivativeBiphenyl-3-carboxylic Acid
LogP (Octanol-Water)2.12.8
Thermal Stability220°C (decomp.)190°C (decomp.)
MOF Surface Area1,200 m²/g900 m²/g

Fluorination enhances hydrophilicity and framework stability.

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